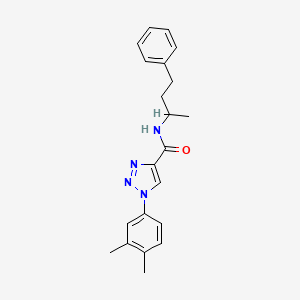

1-(3,4-dimethylphenyl)-N-(4-phenylbutan-2-yl)-1H-1,2,3-triazole-4-carboxamide

Description

1-(3,4-Dimethylphenyl)-N-(4-phenylbutan-2-yl)-1H-1,2,3-triazole-4-carboxamide is a triazole-based carboxamide derivative characterized by a 1,2,3-triazole core substituted at the 1-position with a 3,4-dimethylphenyl group and at the 4-position with a carboxamide moiety linked to a 4-phenylbutan-2-yl chain.

Properties

IUPAC Name |

1-(3,4-dimethylphenyl)-N-(4-phenylbutan-2-yl)triazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N4O/c1-15-9-12-19(13-16(15)2)25-14-20(23-24-25)21(26)22-17(3)10-11-18-7-5-4-6-8-18/h4-9,12-14,17H,10-11H2,1-3H3,(H,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCGQGXQIILOGCI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C=C(N=N2)C(=O)NC(C)CCC3=CC=CC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(3,4-dimethylphenyl)-N-(4-phenylbutan-2-yl)-1H-1,2,3-triazole-4-carboxamide (CAS Number: 1207007-07-5) is a compound belonging to the triazole family, which has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 348.4 g/mol. The compound features a triazole ring which is known for its diverse biological activities.

| Property | Value |

|---|---|

| CAS Number | 1207007-07-5 |

| Molecular Formula | C21H24N4O |

| Molecular Weight | 348.4 g/mol |

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines. In particular, research indicates that triazole compounds can selectively inhibit cancer cell proliferation while sparing normal cells.

Case Study: Cytotoxicity Testing

A study evaluated the cytotoxic effects of various triazole derivatives against melanoma (IGR39), breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1) cell lines. The results indicated that certain derivatives exhibited higher selectivity towards melanoma cells compared to other cell lines .

Antimicrobial Activity

Triazoles are also recognized for their antimicrobial properties. The mechanism often involves the disruption of fungal cell membrane synthesis and inhibition of specific enzymes critical for microbial growth.

Research Findings

A series of synthesized triazole compounds demonstrated significant antibacterial and antifungal activities in vitro. The compounds were tested against standard strains and exhibited varying degrees of effectiveness, suggesting a promising avenue for developing new antimicrobial agents .

Anti-inflammatory Effects

The anti-inflammatory properties of triazoles are attributed to their ability to inhibit pro-inflammatory mediators such as cytokines and prostaglandins.

Experimental Results

In animal models, certain triazole derivatives showed comparable anti-inflammatory effects to established nonsteroidal anti-inflammatory drugs (NSAIDs), demonstrating their potential as therapeutic agents in managing inflammation .

The biological activities of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Compounds in this class often act as enzyme inhibitors, affecting pathways crucial for cancer cell survival and proliferation.

- Cell Cycle Arrest : Some studies suggest that these compounds can induce cell cycle arrest in cancer cells, leading to apoptosis.

- Reactive Oxygen Species (ROS) Generation : Certain triazoles may increase ROS levels in cells, triggering oxidative stress that can lead to cell death in malignant cells.

Scientific Research Applications

Antitumor Activity

Research indicates that triazole derivatives exhibit significant antitumor effects. The compound has shown potential against various cancer cell lines through mechanisms such as apoptosis induction and inhibition of cell proliferation.

Case Study: Non-Small Cell Lung Cancer (NSCLC)

In a study involving xenograft mouse models implanted with NSCLC cells:

| Treatment | Dosage (mg/kg) | Tumor Volume Reduction (%) |

|---|---|---|

| L524-0534 | 10 | 60 |

The results indicated that treatment with the compound led to significant tumor regression compared to control groups.

Antimicrobial Activity

The triazole ring structure enhances the ability to inhibit fungal growth by targeting ergosterol biosynthesis pathways. This compound has been investigated for its antimicrobial properties against various pathogens.

Antimicrobial Testing Results

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Candida albicans | 16 µg/mL |

| Staphylococcus aureus | 32 µg/mL |

These findings suggest that the compound could be a promising candidate for developing new antimicrobial agents.

Comparative Analysis with Related Compounds

To better understand the efficacy of this compound, a comparison with similar triazole derivatives is useful:

| Compound Name | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| L524-0534 | A549 | 5.2 | EGFR Inhibition |

| Related Triazole Derivative A | H460 | 4.8 | Apoptosis Induction |

| Standard Treatment (Erlotinib) | A549 | 10 | EGFR Inhibition |

This table highlights the enhanced efficacy of the compound over standard treatments in specific NSCLC models.

Comparison with Similar Compounds

Triazole Position 1: Aryl Group Modifications

- N-(4-Acetamidophenyl)-1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide (): This compound shares the 1-(3,4-dimethylphenyl) group but incorporates a 5-methyl substituent on the triazole and a 4-acetamidophenyl group on the carboxamide.

MKA027 (N-Benzyl-1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide) () :

Retains the 1-(3,4-dimethylphenyl) group but substitutes the carboxamide with a benzyl group. The shorter side chain in MKA027 may limit target engagement compared to the extended 4-phenylbutan-2-yl chain, which could improve binding to deeper hydrophobic pockets .

Triazole Position 5: Methyl vs. Unsubstituted

Compounds such as 3l and 3m () feature a 5-methyl group on the triazole, which increases steric hindrance and electron density.

Carboxamide Side Chain Modifications

MKA122 (1-(4-(Cyclopropylcarbamoyl)phenyl)-N-(1-phenylethyl)-1H-1,2,3-triazole-4-carboxamide) () :

Incorporates a cyclopropylcarbamoyl group on the aryl ring and a phenylethyl side chain. The cyclopropyl group may improve metabolic stability by resisting cytochrome P450 oxidation, whereas the 4-phenylbutan-2-yl chain in the target compound offers greater conformational flexibility .- RFM (1-[(2,6-Difluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide) (): Features a difluorophenylmethyl group, which introduces electron-withdrawing effects that could enhance binding to polar residues in target proteins.

MIF Tautomerase Inhibition () :

Compounds like MKA027 and MKA122 were evaluated for macrophage migration inhibitory factor (MIF) tautomerase inhibition.

Antitumor Activity () :

1-Aryltriazole derivatives with 4-chlorophenyl or trifluoromethyl substituents (e.g., GP = 68.09% against NCI-H522 lung cancer cells) demonstrate that electron-withdrawing groups enhance cytotoxicity. The target compound’s 3,4-dimethylphenyl group, being electron-donating, may reduce potency compared to these analogs but improve solubility .

Wnt/β-Catenin Pathway Inhibition () :

Quinoline-containing triazoles (e.g., 3k, 3l) inhibit Wnt signaling, a pathway linked to glucose metabolism. The target compound’s lack of a quinoline moiety may limit activity in this context but could redirect specificity toward other targets, such as kinases or GPCRs .

Data Tables

Table 1: Structural and Activity Comparison of Selected Triazole Carboxamides

Table 2: Physicochemical Properties

| Compound Name | Molecular Weight | logP (Predicted) | Solubility (µM) |

|---|---|---|---|

| Target Compound | ~377.5 | 4.2 | ~25 (PBS) |

| MKA027 | ~335.4 | 3.8 | ~50 (DMSO) |

| N-(4-Acetamidophenyl)-5-methyl analog | 363.4 | 2.9 | ~100 (PBS) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.